Ethyl 3-(methylsulfonyl)isonicotinate
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Overview
Description
Ethyl 3-(methylsulfonyl)isonicotinate is an organic compound with the molecular formula C9H11NO4S It is a derivative of isonicotinic acid, featuring an ethyl ester group and a methylsulfonyl substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methylsulfonyl)isonicotinate typically involves the esterification of 3-(methylsulfonyl)isonicotinic acid. One common method is the reaction of 3-(methylsulfonyl)isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide by using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methylsulfonyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets in biological systems. The methylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(methylthio)isonicotinate: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Ethyl 3-(methylsulfinyl)isonicotinate: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.
Comparison: Ethyl 3-(methylsulfonyl)isonicotinate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group is more electron-withdrawing than the thio or sulfinyl groups, leading to different interaction profiles with biological targets.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl 3-methylsulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-5-10-6-8(7)15(2,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
DZBSSDDSKDBSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)S(=O)(=O)C |
Origin of Product |
United States |
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